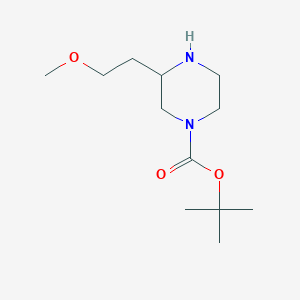

tert-butyl 3-(2-Methoxyethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-13-10(9-14)5-8-16-4/h10,13H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRFUAIQPLFAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-methoxyethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 3-(2-Methoxyethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like triethylamine .

Major Products: : The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

Tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate serves as a scaffold in the synthesis of various bioactive compounds. Its piperazine moiety is known for enhancing the pharmacological properties of drugs, particularly in targeting central nervous system disorders and cancer therapies . -

Anticancer Activity :

Research indicates that derivatives of piperazine compounds, including this compound, exhibit significant anticancer activity. For instance, modifications to the piperazine structure have shown promise as inhibitors in cancer cell lines, particularly in pancreatic cancer models . -

Neuropharmacology :

The compound's ability to cross the blood-brain barrier positions it as a potential candidate for treatments targeting neurological disorders. Studies have explored its derivatives for neuroprotective effects against conditions like Alzheimer’s disease and Parkinson’s disease .

Synthesis and Derivative Research

The synthesis of this compound involves standard organic reactions, often utilizing piperazine as a core building block. This compound can be further modified to create analogs with enhanced biological activities.

Case Studies on Derivatives

| Compound | Biological Activity | Reference |

|---|---|---|

| Compound A | Inhibitor of tumor growth in pancreatic cancer | |

| Compound B | Neuroprotective effects in animal models | |

| Compound C | Antifungal properties against various strains |

Toxicology and Safety Profile

While the pharmacological potential is significant, understanding the safety profile is crucial. Preliminary studies on similar compounds suggest that careful evaluation is necessary to assess toxicity levels and side effects associated with long-term use .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The methoxyethyl group can enhance the compound’s ability to cross biological membranes, increasing its efficacy in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carboxylate groups are extensively utilized in drug discovery. Below is a detailed comparison of tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate with structurally analogous compounds, focusing on substituent effects, synthetic utility, and biological relevance.

Table 1: Structural and Functional Comparison of tert-Butyl Piperazine Carboxylate Derivatives

*Calculated based on molecular formula where explicit data were unavailable.

Key Comparative Insights:

Substituent Effects on Solubility and Bioavailability The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like biphenyl () or isopropyl (). However, it may reduce membrane permeability relative to smaller alkyl groups (e.g., ethyl in ) .

Synthetic Utility Halogenated analogs (e.g., 5-bromo-3-cyanopyridinyl in ) are preferred for cross-coupling reactions, whereas diazoacetyl derivatives () serve as photoreactive probes . The target compound’s ether linkage may confer stability against enzymatic hydrolysis, a property leveraged in CNS drug candidates .

Biological Activity

- Biphenyl-substituted derivatives () exhibit affinity for aromatic-rich binding pockets (e.g., serotonin receptors), while ethyl/isopropyl variants () are common in protease inhibitors due to steric complementarity .

- Nitrophenyl-substituted analogs () are intermediates for antitumor agents, highlighting the role of electron-withdrawing groups in DNA-targeted therapies .

Biological Activity

Tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a methoxyethyl substituent, which may influence its pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₄N₂O₃

- SMILES Notation : CC(C)(C)OC(=O)N1CCNC(C1)CCOC

- Molecular Weight : 244.34 g/mol

The structural characteristics of this compound suggest that it may interact with various biological targets due to its piperazine ring and functional groups.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. The compound is hypothesized to modulate biochemical pathways by:

- Receptor Interaction : Binding to neurotransmitter receptors, potentially influencing neurotransmission.

- Enzyme Modulation : Acting as an inhibitor or activator for enzymes involved in metabolic processes.

In Vitro Studies

Recent studies have indicated that piperazine derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown moderate antibacterial effects in vitro, although specific data for this compound remains limited.

- Neuroprotective Effects : Similar compounds have demonstrated protective effects against neurotoxic agents like amyloid beta, suggesting potential applications in neurodegenerative diseases .

Case Studies

- Neuroprotection Against Amyloid Beta

-

Anthelmintic Activity

- Some piperazine derivatives have been reported to exhibit anthelmintic properties. The structural features of this compound may also confer such activities, although specific studies are necessary to confirm this.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing tert-butyl 3-(2-Methoxyethyl)piperazine-1-carboxylate?

- Methodology : Synthesis typically involves sequential functionalization of the piperazine ring. A common approach includes:

- Step 1 : Boc-protection of piperazine using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) .

- Step 2 : Introduction of the 2-methoxyethyl group via nucleophilic substitution or alkylation. For example, reacting tert-butyl piperazine-1-carboxylate with 2-methoxyethyl chloride in the presence of K₂CO₃ in 1,4-dioxane at 110°C for 12 hours .

- Purification : Silica gel chromatography (e.g., ethyl acetate/hexane gradients) is often used for isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Confirms functional groups (e.g., C=O stretch of the Boc group at ~1680 cm⁻¹, C-O-C stretch of methoxyethyl at ~1100 cm⁻¹) .

- NMR :

- ¹H NMR : Signals at δ 1.4–1.5 ppm (tert-butyl), δ 3.2–3.6 ppm (piperazine protons), and δ 3.3–3.5 ppm (methoxyethyl group) .

- ¹³C NMR : Peaks at ~155 ppm (Boc carbonyl), ~80 ppm (tert-butyl quaternary carbon), and ~70 ppm (methoxyethyl) .

Advanced Research Questions

Q. How can reaction yields be optimized during alkylation of the piperazine ring?

- Key Variables :

- Temperature : Elevated temperatures (e.g., 110°C) enhance reaction rates but may require inert atmospheres to prevent Boc-group degradation .

- Catalyst/Base : K₂CO₃ in polar aprotic solvents (e.g., 1,4-dioxane) improves nucleophilicity of the piperazine nitrogen .

- Stoichiometry : A 1.5:1 molar ratio of alkylating agent to Boc-piperazine minimizes side products .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Employ SHELXL for small-molecule refinement. Key parameters include:

- R-factor : Aim for <0.05 for high-resolution data (<1.0 Å) .

- Twinning Analysis : Use SHELXD/SHELXE to address twinning in asymmetric units .

Q. What role does the methoxyethyl substituent play in modulating biological activity?

- Solubility : The methoxyethyl group enhances water solubility via ether-oxygen hydrogen bonding, critical for in vitro assays .

- Target Interaction : Molecular docking studies suggest the substituent occupies hydrophobic pockets in enzymes (e.g., prolyl-hydroxylases), as seen in analogs like Izilendustat .

- Metabolic Stability : The group reduces CYP450-mediated oxidation compared to unsubstituted piperazines, as inferred from related compounds .

Q. How to address discrepancies between spectroscopic and computational data?

- Case Study : If ¹H NMR shows unexpected splitting (e.g., piperazine protons), perform:

- Dynamic NMR : Variable-temperature experiments to detect conformational exchange .

- DFT Calculations : Compare computed (e.g., Gaussian at B3LYP/6-31G* level) and experimental chemical shifts .

Data Contradiction Analysis

Q. How to resolve conflicting reactivity data in nucleophilic substitutions?

- Scenario : If a reaction produces this compound alongside tert-butyl 4-substituted isomers:

- Diagnostic Tools : Use 2D NMR (e.g., NOESY) to distinguish substitution patterns .

- Kinetic Control : Lower temperatures (0–25°C) favor 3-substitution due to steric hindrance at the 4-position .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.